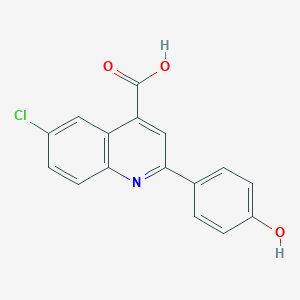

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 6-substituted 1-ethyl-1,4-dihydro-7-[(1-imidazolyl)phenylmethyl]-4-oxo-3-quinolinecarboxylic acids demonstrates the complexity and variety in the synthetic routes of quinoline derivatives, where different substituents like chloro groups are introduced at specific positions on the quinoline ring to achieve desired chemical structures (Frigola et al., 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, for example, have been used to determine the absolute configuration of synthesized quinoline derivatives, providing insights into their three-dimensional structure and how substitutions at different positions affect their overall molecular architecture (Украинец et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, leading to a wide range of products with diverse properties. The reactivity of these compounds can be manipulated by introducing different functional groups, such as the conversion of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives through reduction and acetylation reactions, showcasing the versatility of quinoline compounds in chemical synthesis (Vasin et al., 2013).

Aplicaciones Científicas De Investigación

Photophysical Properties Study

- Application : Investigation into the photophysical behaviors of quinoline derivatives, including 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, has been a subject of study. These compounds are notable for their dual emissions, large Stokes' shift emission patterns, and dependency on solvent polarity. This research is crucial in the development of new fluorophores for various applications.

- Source : (Padalkar & Sekar, 2014).

Cytotoxic Activity and Molecular Docking Studies

- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. They exhibit significant anticancer activity and induce apoptotic DNA fragmentation in certain cell lines. Molecular docking studies provide insights into their mechanism of action, which is valuable for designing new anticancer agents.

- Source : (Bhatt, Agrawal, & Patel, 2015).

Analytical Reagent Applications

- Application : Quinoxaline carboxylic acids, closely related to quinoline carboxylic acids, have been studied as analytical reagents. Their solubility products and optimal pH for precipitation are established, and they are used for the gravimetric determination of various metals.

- Source : (Dutt, Sanayal, & Nag, 1968).

Synthesis and Structural Analysis

- Application : Research into the synthesis and structural analysis of quinoline derivatives, including their thermal stability and characterization using various spectroscopic techniques, contributes to the broader understanding of their chemical properties.

- Source : (Hoefnagel et al., 1993).

Novel Synthesis Methods

- Application : Development of new methods for synthesizing quinoline derivatives opens avenues for creating unique compounds with potential applications in medicinal chemistry and other fields.

- Source : (Li, Wang, & Zou, 2017).

Propiedades

IUPAC Name |

6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXWWEZKXRRXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419984 |

Source

|

| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

116734-19-1 |

Source

|

| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.